molecular formula C8H8F3N B1314220 2-Methyl-6-(trifluoromethyl)aniline CAS No. 88301-98-8

2-Methyl-6-(trifluoromethyl)aniline

Cat. No. B1314220
CAS RN: 88301-98-8
M. Wt: 175.15 g/mol
InChI Key: LXPCTHRQJVSSIQ-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)aniline is a chemical compound with the molecular formula C8H8F3N . It is a reactant in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor . This receptor is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .


Synthesis Analysis

The synthesis of 2-Methyl-6-(trifluoromethyl)aniline involves several steps . The process starts with tetrahydrofuran (THF) and the synthetic chloro-5-trifluoromethyl of the 2-isobutyramide. Under nitrogen protection, n-Butyl Lithium/hexane solution is slowly dripped in. After a period of insulation reaction, sulfuric acid two potassium esters are added, followed by water. The mixture is then warmed up to 50 °C for stratification .


Molecular Structure Analysis

The molecular weight of 2-Methyl-6-(trifluoromethyl)aniline is 175.15 . The linear formula of this compound is FC6H3(CF3)NH2 .


Chemical Reactions Analysis

2-Methyl-6-(trifluoromethyl)aniline is involved in various chemical reactions. For instance, it is used in the preparation of bis[4-amino-3-fluoro-5-(trifluoromethyl)phenyl]methane . It also undergoes chemical degradation, which promotes dealkylation of the amino group, reduction from the nitro to the amino group, partial oxidation from the trifluoromethyl to the carboxyl group, and subsequently, degradation into smaller fragments .


Physical And Chemical Properties Analysis

2-Methyl-6-(trifluoromethyl)aniline has a boiling point of 155 °C and a density of 1.388 g/mL at 25 °C . Its refractive index is 1.462 .

Scientific Research Applications

Trifluoromethylarylation of Alkenes

  • Scientific Field: Organic Chemistry
  • Summary of Application: This process involves the trifluoromethylarylation of alkenes using anilines . It’s a method that allows the trifluoromethylarylation of alkenes using anilines, for the first time, with no need for additives, transition metals, photocatalysts or an excess of reagents .
  • Methods of Application: An in-depth mechanistic study reveals the key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, that is responsible for the altered reactivity and exquisite selectivity .
  • Results or Outcomes: This work uncovers a new mode of reactivity that involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .

Synthesis of 2-Methyl-3-Trifluoromethylaniline

  • Scientific Field: Organic Synthesis
  • Summary of Application: The synthesis of 2-Methyl-3-Trifluoromethylaniline is an important process in the field of compound synthesis . This compound is an important intermediate of medicine and pesticide .
  • Methods of Application: The synthesis process takes 2-chloro-3-trifluoromethyl aniline as a raw material, introduces methylthio on the 2-chloro-3-trifluoromethyl aniline, reacts with sulfonyl chloride to convert the methylthio into chloromethyl, and then neutralizes and hydrogenates to obtain pure 2-methyl-3-trifluoromethyl aniline .
  • Results or Outcomes: The synthetic route is efficient and suitable for mass industrial production .

Synthesis of Methylguanidine Derivatives

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: 2-Methyl-3-trifluoromethylaniline is used as a reactant in the synthesis of methylguanidine derivatives . These derivatives are prospective PET radioligands for the open channel of the NMDA receptor, linked to Alzheimer’s, epilepsy and other neurodegenerative disorders .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The outcomes of this application are also not provided in the source .

Synthesis of Flunixin

  • Scientific Field: Pharmaceutical Chemistry
  • Summary of Application: 2-Methyl-3-(trifluoromethyl)aniline is used in the synthesis of an analgesic compound, flunixin .
  • Methods of Application: The compound is synthesized via reaction with 2-chloronicotinate in ethylene glycol .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

2-Methyl-6-(trifluoromethyl)aniline is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

2-Methyl-6-(trifluoromethyl)aniline is a reactant in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor . This suggests potential applications in the treatment of neurodegenerative disorders such as Alzheimer’s and epilepsy .

properties

IUPAC Name

2-methyl-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-5-3-2-4-6(7(5)12)8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPCTHRQJVSSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50536642
Record name 2-Methyl-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(trifluoromethyl)aniline

CAS RN

88301-98-8
Record name 2-Methyl-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-methylbenzotrifluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Several scoops of Raney nickel were added to 28.6 g of 2-{(methylthio)methyl}-6-(trifluoromethyl)aniline (Example 1A) in 50 ml of absolute ethanol. The reaction slurry was stirred at room temperature and the progress of the reaction was followed by gas-liquid chromatography (GLC). Periodically, additional Raney nickel was added to the reaction slurry. The reaction was allowed to stir overnight. Most but not all of the starting material had reacted. The Raney nickel was removed by filtration, the filter cake rinsed with 1200 ml of absolute ethanol and the filtrate concentrated. The concentrate was dissolved in 100 ml of ethyl acetate, washed with 70 ml of water, dried with magnesium sulfate, filtered, and concentrated to yield 19.2 g of the crude product as a yellow oil which was distilled at 30-40 torr, to give 6.2 g of the desired product at 93°-108° C. in 80% purity.
Quantity
28.6 g
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reactant
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50 mL
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Synthesis routes and methods II

Procedure details

The process of claim 18 in which 2-methyl-6-trifluoromethyl aniline is prepared by reacting 1-nitro-2-trifluromethylbenzene with carbon monoxide at elevated pressure over a noble metal catalyst to obtain 2-trifluoromethylphenyl isocyanate, such isocyanate is reacted with dimethyl sulfoxide in the presence of strong acid to produce 2-trifluoromethylphenyl-S,S-dimethylsulfilimine; the sulfilimine is rearranged in the presence of a rearrangement catalyst to 2-methylthiomethyl-6-trifluoromethylaniline and desulfurized under reductive conditions to obtain 2-methyl-6-trifluoromethylaniline.
Name
sulfilimine
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A suspension of 50 g (0.24 mol) 1-methyl-2-nitro-3-trifluoromethyl-benzene and 4.4 g 10% Pd/C in 300 mL MeOH was hydrogenated at RT and 3000 hPa hydrogen pressure until the theoretical amount of hydrogen had been taken up. The catalyst was filtered off, washed with MeOH and the filtrate was evaporated down. The crude product was further reacted without purification.
Quantity
50 g
Type
reactant
Reaction Step One
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Quantity
300 mL
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4.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
LJ Valdes III, WM Butler, GM Hatfield… - The Journal of …, 1984 - ACS Publications
preparing 4g, part B, was carried out to the point where 600 mL of solvent and water were distilled off rapidly. The clear, slightly yellow solution was then cooled to 40 C, and 700 mL of …
Number of citations: 230 pubs.acs.org
JP Chupp, TM Balthazor, MJ Miller… - The Journal of Organic …, 1984 - ACS Publications
The present study extends the reaction of certain electrophilic reagents with electron-rich sulfides and sulfoxides beyond previously known limits. Thus, treatment of methoxy-and, more …
Number of citations: 20 pubs.acs.org
SJ Tremont, PL Mills, PA Ramachandran - Tenth International Symposium …, 1988 - Elsevier
… -6-trifluoromethyl aniline to 2-methyl-6-trifluoromethyl aniline according to NH2 F 3 CSS ^LX … Analysis of toluene, ortho-trifluoromethyl aniline (OABT), 2-methyl-6-trifluoromethyl aniline (…
Number of citations: 4 www.sciencedirect.com
FA Hicks, JC Jenkins, M Brookhart - Organometallics, 2003 - ACS Publications
A method for the synthesis of bulky 2-anilinotropones has been developed, utilizing palladium-catalyzed cross-coupling techniques. Deprotonation of these anilinotropones followed by …
Number of citations: 160 pubs.acs.org
P Xiao, Z Duan, Z Liu, L Chen, D Zhang… - Journal of Medicinal …, 2023 - ACS Publications
The fat mass and obesity-associated protein (FTO) is an RNA N 6 -methyladenosine (m 6 A) demethylase highly expressed in diverse cancers including acute myeloid leukemia (AML). …
Number of citations: 1 pubs.acs.org
KB Rajurkar - 2008 - dspace.ncl.res.in
Multiphase catalytic reactions have significant impact on the development of new synthetic routes and their scope has been expanding into diverse areas of applications for making …
Number of citations: 0 dspace.ncl.res.in
PL Mills, RV Chaudhari - Catalysis Today, 1997 - Elsevier
A review of recent developments in multiphase catalytic processes for the manufacture of pharmaceutical and fine chemicals, and an overview of reaction engineering principles …
Number of citations: 180 www.sciencedirect.com
ON Manjrekar, PL Mills - Multiphase Flows for Process …, 2022 - Wiley Online Library
Trickle bed reactors (TBR) have been extensively used in the chemical industry over past 50 years. Early development of trickle bed reactor was focused on the needs of petrochemical …
Number of citations: 1 onlinelibrary.wiley.com

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